molecular formula C14H12ClN3 B008506 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole CAS No. 109635-38-3

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Cat. No.: B008506
CAS No.: 109635-38-3
M. Wt: 257.72 g/mol
InChI Key: HKBJSDNECZUKSR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenylmethyl group and an amino group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole typically involves the condensation of 4-chlorobenzyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-aminobenzimidazole
  • 1-(4-Methylphenylmethyl)-2-aminobenzimidazole
  • 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

Uniqueness

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is unique due to the presence of the 4-chlorophenylmethyl group, which can influence its biological activity and chemical reactivity. This substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBJSDNECZUKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353511
Record name 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109635-38-3
Record name 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino benzimidazole (6.66 g, 50 mmol), 4-chlorobenzylchloride (8.86 g, 55 mmol), and potassium carbonate (13.8 g, 100 mmol) in DMF (150 ml) was heated to 50° C. overnight. After dilution with water the product was filtered off. Recrystallization from water/ethanol 1:2 gave pure product. Yield 5.6 g (46%) mp 196°-197° C.
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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